An In-depth Technical Guide to the Mechanism of Acetophenone Phenylhydrazone Formation
An In-depth Technical Guide to the Mechanism of Acetophenone Phenylhydrazone Formation
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the chemical mechanism, quantitative data, and experimental protocols for the formation of acetophenone (B1666503) phenylhydrazone. This reaction is a classic example of condensation chemistry and serves as a crucial step in various synthetic pathways, most notably the Fischer indole (B1671886) synthesis.
Core Reaction Mechanism
The formation of acetophenone phenylhydrazone from acetophenone and phenylhydrazine (B124118) is a condensation reaction that proceeds via a nucleophilic addition-elimination pathway.[1][2] The reaction is typically catalyzed by a small amount of acid.[1][3] The overall mechanism can be dissected into two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration.
Stage 1: Formation of the Carbinolamine Intermediate
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Acid Catalysis (Optional but common): An acid catalyst protonates the carbonyl oxygen of acetophenone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetophenone.[1][2] This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom, yielding a neutral carbinolamine intermediate (also referred to as an aminomethanol).[1][4]
Stage 2: Dehydration of the Intermediate
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Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[3]
-
Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule.[3] This step results in the formation of a carbon-nitrogen double bond (C=N), yielding the final acetophenone phenylhydrazone product.[3]
-
Catalyst Regeneration: A final deprotonation step regenerates the acid catalyst.
The kinetics of the reaction are pH-dependent. Under slightly acidic conditions, the formation of the carbinolamine intermediate is often the rate-determining step.[1][4][5] Conversely, under more basic conditions, the dehydration of this intermediate becomes the rate-limiting step.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data associated with acetophenone phenylhydrazone and its formation.
Table 1: Physical and Chemical Properties of Acetophenone Phenylhydrazone
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂ | [6] |
| Molar Mass | 210.27 g/mol | [6] |
| Melting Point | 105-106 °C | [7] |
| IUPAC Name | N-[(E)-1-phenylethylideneamino]aniline | [6] |
| CAS Number | 583-11-9 |[6] |
Table 2: Kinetic Data for Acetophenone-Phenylhydrazine Reaction
| Parameter | Finding | Conditions | Reference |
|---|---|---|---|
| Reaction Order | First-order with respect to phenylhydrazine. | Studied in various solvent systems (AcOH, DCA, dioxane, DMSO). | [8] |
| Reaction Order | Varies with respect to acetophenone depending on solvent. | Studied in various solvent systems. | [8] |
| Substituent Effects | Rate is influenced by inductive and resonance effects of substituents on the acetophenone ring. | Hammett dual-parameter treatment was applied. |[5][8] |
Table 3: Reported Yields for Acetophenone Phenylhydrazone Synthesis
| Yield | Conditions | Reference |
|---|---|---|
| 87–91% | Warming acetophenone (0.33 mole) and phenylhydrazine (0.33 mole) for 1 hour, followed by crystallization from 95% ethanol. | [7] |
| 89% | Reaction of acetophenone (0.00925 mol) and phenylhydrazine (0.00925 mol) in acetic acid/water at room temperature for 10 minutes, followed by recrystallization from ethanol. |[9] |
Experimental Protocols
Two common experimental protocols for the synthesis of acetophenone phenylhydrazone are detailed below.
Protocol 1: Synthesis in Acetic Acid and Water
This method is adapted from procedures described by Kumar et al. (2018) and another similar synthesis.[9][10]
-
Materials:
-
Phenylhydrazine (1.0 g, 9.25 mmol)
-
Acetophenone (1.11 g, 9.25 mmol)
-
Glacial Acetic Acid (2 mL)
-
Distilled Water (2 mL)
-
Ethanol (for recrystallization)
-
Boiling tube or small flask
-
Ice bath
-
Filtration apparatus
-
-
Procedure:
-
In a boiling tube, dissolve phenylhydrazine (1.0 g) in glacial acetic acid (2 mL).
-
Dilute the solution by adding distilled water (2 mL).
-
To this mixture, add acetophenone (1.11 g) and swirl to mix.
-
Allow the mixture to react for approximately 5-10 minutes at room temperature.[9]
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.[9][10]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of dilute acetic acid, followed by water.
-
For purification, recrystallize the crude product from a minimal amount of hot ethanol.[9]
-
Dry the purified crystals in a desiccator.
-
Protocol 2: Synthesis by Direct Heating in Ethanol
This protocol is based on the method described in Organic Syntheses.[7]
-
Materials:
-
Acetophenone (40 g, 0.33 mole)
-
Phenylhydrazine (36 g, 0.33 mole)
-
95% Ethanol (80 mL for crystallization, 25 mL for washing)
-
Large beaker or flask
-
Steam bath or heating mantle
-
Ice bath
-
Filtration apparatus
-
-
Procedure:
-
In a suitable flask, combine acetophenone (40 g) and phenylhydrazine (36 g).
-
Warm the mixture on a steam bath for one hour.
-
Dissolve the resulting hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution while it cools.
-
Complete the crystallization process by placing the mixture in an ice bath.
-
Collect the product by filtration and wash the crystals with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the filtrate.
-
Dry the combined product under reduced pressure. The expected yield is 61-64 g (87-91%) with a melting point of 105-106 °C.[7]
-
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the acid-catalyzed formation of acetophenone phenylhydrazone.
Caption: Acid-catalyzed reaction pathway for acetophenone phenylhydrazone synthesis.
References
- 1. Acetophenone phenylhydrazone | 583-11-9 | Benchchem [benchchem.com]
- 2. 2-Phenylindole is prepared from the reaction of acetophenone and phenylhy.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetophenone phenylhydrazone | C14H14N2 | CID 9576952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
